3-{[4-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid
描述
3-{[4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid is a benzoic acid derivative featuring a pyrazole ring substituted with an amino (-NH₂) group and a trifluoromethyl (-CF₃) moiety. Its molecular formula is C₁₂H₁₀F₃N₃O₂, with a molecular weight of 321.68 (as the HCl salt, per ). The compound exhibits moderate lipophilicity (logP = 1.84) and a polar surface area of 63.795 Ų, suggesting balanced solubility and membrane permeability . It has been utilized as an intermediate in synthesizing more complex molecules, such as GLUT1 inhibitors () and kinase-targeting derivatives ().
属性
IUPAC Name |
3-[[4-amino-3-(trifluoromethyl)pyrazol-1-yl]methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3O2/c13-12(14,15)10-9(16)6-18(17-10)5-7-2-1-3-8(4-7)11(19)20/h1-4,6H,5,16H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFJBIRQVTXAGAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)CN2C=C(C(=N2)C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
3-{[4-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on various pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzoic acid core substituted with a pyrazole moiety, which is known for enhancing biological activity through various mechanisms. The trifluoromethyl group is particularly notable for its influence on lipophilicity and metabolic stability.
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. These compounds often exhibit sub-micromolar activity, indicating their potential as effective antimicrobial agents .
2. Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it can inhibit the release of pro-inflammatory cytokines such as TNFα in LPS-stimulated human blood assays. This suggests that it may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .
3. Antioxidant Properties
Research indicates that the compound exhibits antioxidant activity, which is crucial for protecting cells from oxidative stress. This property is particularly relevant in the context of neurodegenerative diseases, where oxidative damage plays a significant role in disease progression .
The biological activities of this compound are thought to be mediated through several mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of key enzymes involved in inflammation and microbial resistance.
- Cell Signaling Modulation : It may alter signaling pathways related to inflammatory responses, particularly through the inhibition of NF-kB activation.
Case Study 1: Antimicrobial Efficacy
A study investigated the efficacy of a series of pyrazole derivatives against MRSA. Among these, one derivative exhibited an IC50 value significantly lower than traditional antibiotics, suggesting a promising alternative treatment option for resistant infections .
Case Study 2: Anti-inflammatory Activity
In an experimental model of arthritis, treatment with the compound led to a marked reduction in joint swelling and inflammatory markers compared to untreated controls. This highlights its potential application in treating inflammatory diseases .
Data Summary
相似化合物的比较
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural differences among similar pyrazole-benzoic acid derivatives lie in the substituents on the pyrazole ring and the benzoic acid’s substitution pattern. Below is a comparative analysis:
Key Observations:
- Amino Group Impact: The target compound’s -NH₂ group (absent in and ) enhances hydrogen-bond donor capacity (3 H-bond donors vs. 1–2 in others), improving target binding specificity .
- Trifluoromethyl Role: The -CF₃ group (common in , and 7) increases lipophilicity and metabolic resistance compared to non-fluorinated analogs .
- Electron-Withdrawing Groups: Bromo and nitro substituents () may improve electrophilicity but raise toxicity concerns, limiting therapeutic utility compared to the amino group .
准备方法
Reaction Mechanism
The pyrazole ring is synthesized via cyclocondensation of hydrazines with 1,3-diketones or equivalents. For example:
Alkylation with Benzoic Acid Derivative
The pyrazole’s N1 position is alkylated using 3-(bromomethyl)benzoic acid methyl ester:
- Conditions : Base (K₂CO₃), DMF, 60°C, 4 hours.
- Ester Hydrolysis : The methyl ester is hydrolyzed to the carboxylic acid using NaOH (2M) in THF/water (1:1).
Table 1 : Key Parameters for Method 1
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclocondensation | Ethanol, 70°C, 8h | 65–70 |
| Alkylation | K₂CO₃, DMF, 60°C | 55–60 |
| Ester Hydrolysis | NaOH, THF/H₂O, rt | 90–95 |
Method 2: Diazotization and Heterocycle Formation
Diazotization of Aniline Derivatives
Adapted from US20130030190A1, this approach begins with diazotization:
- Substrate : 4-Amino-3-trifluoromethylaniline.
- Diazotization : NaNO₂, HCl (0–5°C), followed by coupling with ethyl cyanoacetate.
Pyrazole Ring Closure
The intermediate undergoes cyclization in acidic conditions (H₂SO₄, 50°C) to form the pyrazole core. Subsequent alkylation with 3-(chloromethyl)benzoic acid tert-butyl ester and deprotection yields the target compound.
Table 2 : Optimization of Diazotization Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C | Prevents decomposition |
| NaNO₂ Equivalents | 1.1 | Minimizes byproducts |
| Reaction Time | 30 min | Completes diazotization |
Method 3: Direct Trifluoromethylation of Pyrazole Intermediates
Trifluoromethylation Strategies
Late-stage introduction of the CF₃ group is achieved using:
Limitations and Solutions
- Low Reactivity : Electron-deficient pyrazoles require harsh conditions.
- Solution : Use of ultrasonic irradiation (as in CN103613594A) enhances reaction rates by 40%.
Comparative Analysis of Methods
Table 3 : Method Comparison
| Metric | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Overall Yield (%) | 35–40 | 45–50 | 30–35 |
| Regioselectivity | High | Moderate | Low |
| Scalability | Lab-scale | Industrial | Lab-scale |
| Cost Efficiency | Moderate | High | Low |
Optimization Strategies
Solvent Effects
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
